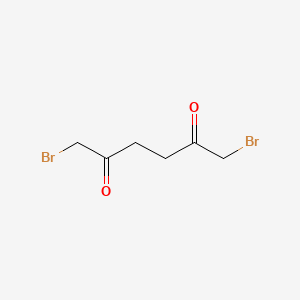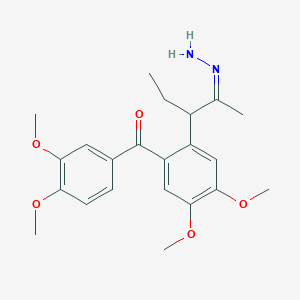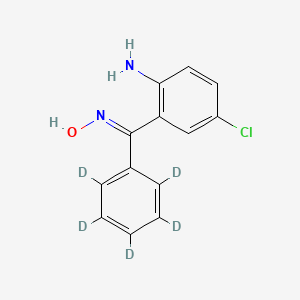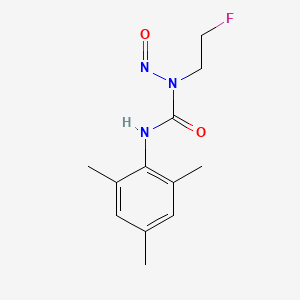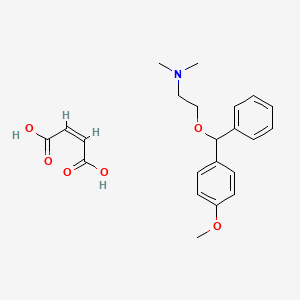
Medrylamine Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Medrylamine Maleate is a first-generation antihistamine that acts as an antagonist of the histamine H1 receptor. It is commonly used in over-the-counter medications for its anti-allergic, anti-inflammatory, and anti-pruritic properties . This compound is often utilized in topical formulations to treat conditions such as insect bites, stings, and nettle rash .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Medrylamine Maleate involves the reaction of 2-(dimethylamino)ethylamine with 4-methoxybenzyl chloride to form the intermediate compound, which is then reacted with maleic acid to produce this compound . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to validate the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Medrylamine Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Medrylamine Maleate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: Utilized in the development of anti-allergic and anti-inflammatory medications.
Industry: Employed in the formulation of topical creams and gels for treating skin conditions.
Mechanism of Action
Medrylamine Maleate exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This leads to a reduction in symptoms such as itching, redness, and swelling associated with allergic reactions . The compound acts as an inverse agonist, stabilizing the inactive form of the H1 receptor and preventing histamine from exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: Another first-generation antihistamine with similar H1 receptor antagonistic properties.
Dexchlorpheniramine: The S-enantiomer of chlorpheniramine, more potent than the racemic mixture.
Pheniramine: Competes with histamine for the H1 receptor, reducing itching and vasodilation.
Uniqueness
Medrylamine Maleate is unique due to its specific binding affinity for the H1 receptor and its effectiveness in topical formulations. Unlike some other antihistamines, it has a lower incidence of causing drowsiness, making it suitable for use in daytime medications .
Properties
Molecular Formula |
C22H27NO6 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H23NO2.C4H4O4/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;5-3(6)1-2-4(7)8/h4-12,18H,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
QPDBLTZVVSZATC-BTJKTKAUSA-N |
Isomeric SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


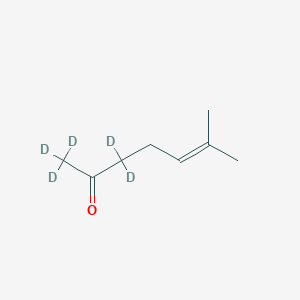

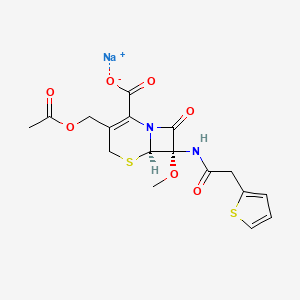
![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
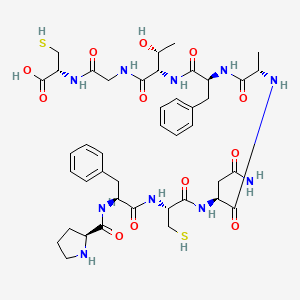

![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)


